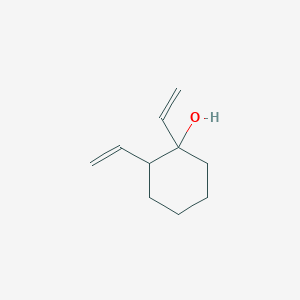
1,2-Divinylcyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Divinylcyclohexanol is an organic compound with the molecular formula C10H16O. It is a cyclohexane derivative with two vinyl groups attached to the first and second carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Divinylcyclohexanol can be synthesized through several methods. One common approach involves the tandem oxy-Cope/transannular ene reaction of 1,2-divinylcyclohexanols. This method generates advanced polycyclic intermediates with high diastereoselectivity. The reaction conditions typically involve heating the starting materials in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar tandem reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
1,2-Divinylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1,2-divinylcyclohexanone.
Reduction: Formation of 1,2-diethylcyclohexanol.
Substitution: Formation of 1,2-divinylcyclohexyl tosylate.
科学的研究の応用
1,2-Divinylcyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polycyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1,2-Divinylcyclohexanol involves its reactivity due to the presence of vinyl groups and a hydroxyl group. The vinyl groups can participate in various addition reactions, while the hydroxyl group can undergo oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
1,2-Divinylcyclohexane: Similar structure but lacks the hydroxyl group.
1,2-Diethylcyclohexanol: Similar structure but with ethyl groups instead of vinyl groups.
Uniqueness
1,2-Divinylcyclohexanol is unique due to the presence of both vinyl groups and a hydroxyl group, which allows it to undergo a wide range of chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis, with applications in various fields of research and industry.
特性
CAS番号 |
93916-11-1 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
1,2-bis(ethenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-9-7-5-6-8-10(9,11)4-2/h3-4,9,11H,1-2,5-8H2 |
InChIキー |
BBFCIPUBASELBS-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCCCC1(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


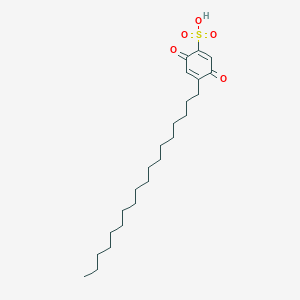
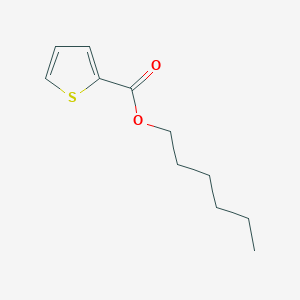
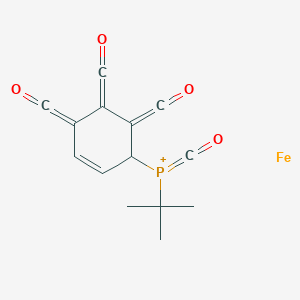
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
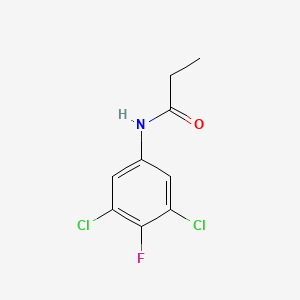
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
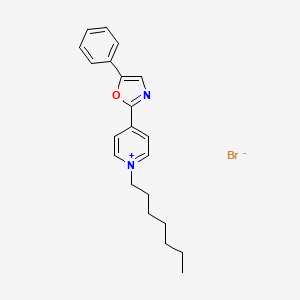
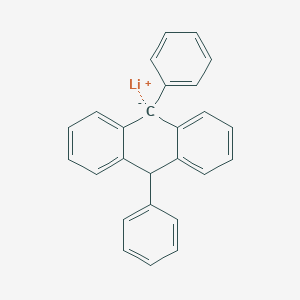
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
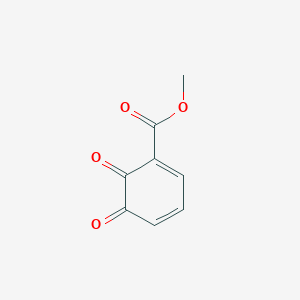
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)

